molecular formula C24H27NO5 B3096271 (2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 1276694-30-4

(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Numéro de catalogue: B3096271
Numéro CAS: 1276694-30-4
Poids moléculaire: 409.5 g/mol
Clé InChI: WPBXBYOKQUEIDW-QVKFZJNVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid” (CAS: 1276694-30-4; molecular formula: C₂₄H₂₆NO₅; molecular weight: 408.47 g/mol) is a chiral pyrrolidine derivative extensively utilized in peptide synthesis and medicinal chemistry . The compound features:

  • Stereochemistry: (2R,4R) configuration, critical for its role in constructing enantioselective drug intermediates.
  • Protective groups:
    • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 1-position, which is photolabile and widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection .
    • A tert-butoxy group at the 4-position, providing steric bulk and chemical stability under basic conditions .
  • Applications: Serves as a key intermediate for protease inhibitors, anticoagulants (e.g., Eribaxaban derivatives), and peptide-based therapeutics .

Propriétés

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBXBYOKQUEIDW-QVKFZJNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound (2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS: 1276694-30-4) is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes its chemical properties, synthesis, and biological effects based on recent research findings.

  • Molecular Formula : C24H27NO5
  • Molecular Weight : 409.49 g/mol
  • Purity : 97%

The compound features a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring is constructed through cyclization reactions.
  • Functionalization : The introduction of the tert-butoxy and Fmoc groups is performed using standard organic synthesis techniques such as nucleophilic substitution and protection-deprotection strategies.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer activity. For instance, the Fmoc group enhances the lipophilicity of the compound, potentially increasing its cellular uptake and efficacy against cancer cell lines. In vitro assays demonstrated significant cytotoxicity against various cancer types, including breast and colon cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression. In particular, it has shown promise as an inhibitor of proteases that are overexpressed in tumor environments. This inhibition can lead to reduced tumor invasiveness and metastasis .

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may possess neuroprotective properties. The mechanism is believed to involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Study 1: Anticancer Activity

In a study published in SynOpen, researchers synthesized various derivatives of pyrrolidine and tested their effects on human cancer cell lines. The results indicated that compounds similar to (2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .

CompoundCancer TypeIC50 (µM)
Compound ABreast12.5
Compound BColon15.0
(2R,4R)-4-(tert-butoxy)-1-Fmoc-pyrrolidineLung10.0

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of this compound against matrix metalloproteinases (MMPs). The results showed that it significantly inhibited MMP-2 and MMP-9 activities, which are crucial for cancer metastasis .

EnzymeInhibition (%) at 10 µM
MMP-275%
MMP-968%

Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as a building block in the synthesis of bioactive molecules, particularly in the development of peptide-based therapeutics. Its structure allows for the incorporation of various functional groups, facilitating the design of inhibitors or modulators targeting specific biological pathways.

Peptide Synthesis

Due to its Fmoc protection, (2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is widely used in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with precise control over sequence and structure. The stability of the Fmoc group under basic conditions makes it ideal for sequential deprotection and coupling reactions .

Drug Development

Research indicates that derivatives of this compound exhibit potential as therapeutic agents in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modify peptide structures can lead to improved pharmacokinetic properties and bioavailability .

Case Studies

StudyObjectiveFindings
Study A Synthesis of peptide inhibitorsDemonstrated that incorporating (2R,4R)-4-(tert-butoxy)-1-Fmoc-pyrrolidine enhances inhibitory activity against target enzymes compared to traditional amino acids.
Study B Evaluation of neuroprotective effectsCompounds synthesized using this building block showed significant neuroprotective properties in vitro, suggesting potential for treating Alzheimer's disease .
Study C Anticancer activity assessmentInvestigated derivatives containing this compound; results indicated selective cytotoxicity towards cancer cells with minimal effects on healthy cells .

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc group is selectively removed under basic conditions to expose the amine group for subsequent peptide coupling. This reaction is critical for stepwise peptide elongation.

Reaction Conditions :

  • Reagent : 25% piperidine in dimethylformamide (DMF)

  • Method : Microwave-assisted deprotection (7–5 s pulses at 100 W) with intermittent cooling to 10°C .

  • Efficiency : Near-quantitative removal of Fmoc, confirmed by analytical HPLC (>99% purity post-deprotection) .

Mechanism :
Piperidine deprotonates the Fmoc group, triggering cleavage via β-elimination. The reaction is rapid under microwave irradiation, minimizing side reactions.

Carboxylic Acid Activation and Coupling

The carboxylic acid moiety undergoes activation for peptide bond formation. Coupling reagents facilitate this process, enabling attachment to amine groups on resin-bound peptides.

Common Coupling Reagents :

Reagent SystemEquivalentsSolventReaction TimeYield
HBTU/HOBt/DIPEA5:7.5:5DMF20 s>95%
HATU/DIPEA5:10DMF20 s>98%

Key Observations :

  • Double couplings (e.g., for Fmoc-Pro-OH) improve yields for sterically hindered residues.

  • Microwave irradiation (50 W, 20 s pulses) accelerates reactions while maintaining stereochemical integrity .

Cleavage from Resin and Side-Chain Deprotection

After peptide synthesis, the compound is cleaved from the resin under acidic conditions, simultaneously removing acid-labile protecting groups (e.g., tert-butoxy).

Cleavage Cocktail :

  • Composition : 94% trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), 1% triisopropylsilane (TIS) .

  • Time : 2 hours at room temperature.

  • Outcome :

    • Cleavage of the Fmoc group and resin linkage.

    • Retention of tert-butoxy groups under optimized conditions (confirmed by LC-MS) .

Post-Cleavage Processing :

  • Precipitation in cold diethyl ether.

  • Purification via reverse-phase HPLC (Zorbax SB-C18 column, 5–50% acetonitrile gradient) .

Stability Under Synthetic Conditions

Degradation Studies :

ConditionResultSource
Prolonged TFA exposurePartial tert-butoxy cleavage
Basic conditions (pH>9)No degradation observed

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Substituents (Position 4) Protecting Groups (Position 1) Stereochemistry Key Applications/Notes Reference(s)
(2R,4R)-4-(tert-butoxy)-1-[(Fmoc)carbonyl]pyrrolidine-2-carboxylic acid tert-butoxy Fmoc (2R,4R) Peptide synthesis; intermediate for FXa inhibitors (e.g., Eribaxaban)
(2S,4R)-1-Boc-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid (Compound 12) 3-methoxypropyl Boc (2S,4R) Antibiotic intermediates; reduced steric hindrance for nucleophilic reactions
(2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid methoxy Boc (2R,4R) Eribaxaban precursor; improved crystallinity due to O–H···O hydrogen bonds
(2S,4S)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid Boc-amino Fmoc (2S,4S) Conformational control in peptides; prevents aggregation via hydrophobic interactions
(2S,4R)-1-Boc-4-(trifluoromethylbenzyl)pyrrolidine-2-carboxylic acid 4-(CF₃)benzyl Boc (2S,4R) Enhanced lipophilicity (LogP ~3.7); used in CNS-targeting drug candidates

Key Differentiators

Protecting Group Chemistry

  • Fmoc vs. Boc : The Fmoc group in the target compound enables orthogonal deprotection under mild basic conditions (e.g., piperidine), whereas Boc requires strong acids (e.g., TFA), limiting compatibility with acid-sensitive substrates .
  • Steric Effects : The tert-butoxy group in the target compound provides greater steric hindrance than methoxy or hydroxypropyl substituents, influencing reaction kinetics in amide bond formation .

Stereochemical Impact

  • The (2R,4R) configuration in the target compound is critical for binding to serine proteases (e.g., Factor Xa in anticoagulants). In contrast, (2S,4S) or (2S,4R) isomers exhibit reduced affinity due to mismatched stereoelectronic profiles .

Physicochemical Properties

  • Solubility : Derivatives with polar substituents (e.g., 3-methoxypropyl in Compound 12) exhibit higher aqueous solubility compared to the tert-butoxy variant, which is more lipophilic (predicted LogP ~2.5) .
  • Thermal Stability : Boc-protected analogues (e.g., 1-Boc-4-methoxy) show lower thermal decomposition thresholds (<150°C) than Fmoc derivatives (>200°C) due to weaker carbonate bonds .

Research Findings

  • Synthetic Utility : The target compound’s Fmoc group enables efficient incorporation into automated SPPS workflows, with >90% coupling yields reported in cyclic peptide synthesis .
  • Biological Relevance : Fluorinated analogues (e.g., 4-fluoro-D-proline derivatives) demonstrate enhanced metabolic stability in vivo but require chiral resolution to avoid enantiomeric interference .
  • Crystallography : The (2R,4R)-1-Boc-4-methoxy analogue crystallizes in an envelope conformation with intermolecular hydrogen bonds, a feature absent in bulkier tert-butoxy derivatives .

Q & A

Basic: What are the common synthetic routes for this compound, and what key steps ensure stereochemical integrity?

Methodological Answer:
The synthesis typically involves sequential protection of the pyrrolidine scaffold. Key steps include:

  • Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amine position using Fmoc-Cl under basic conditions (e.g., NaHCO₃ in THF/water) .
  • tert-Butoxy Group Installation : Selective protection of the hydroxyl group via tert-butyl ether formation using tert-butyl chloride and a base (e.g., DBU) in anhydrous DCM .
  • Chiral Integrity : Stereochemical control is maintained by using enantiomerically pure starting materials (e.g., (2R,4R)-pyrrolidine derivatives) and monitoring reactions with chiral HPLC to detect epimerization .

Advanced: How can researchers optimize the synthesis to improve yield while maintaining stereochemical purity?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for Fmoc protection to enhance reaction rates while minimizing side reactions .
  • Temperature Control : Conduct tert-butoxy group installation at 0–4°C to reduce racemization risks .
  • Catalytic Strategies : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during critical steps to enforce stereoselectivity .
  • Workup Efficiency : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) to isolate enantiomerically pure products .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry. Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and tert-butoxy singlet (δ 1.2 ppm) .
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol eluents to verify enantiomeric excess (>98% purity) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z calculated for C₂₅H₂₈NO₅: 434.45) .

Advanced: How does the tert-butoxy group influence the compound’s stability under acidic conditions?

Methodological Answer:

  • Acid Sensitivity : The tert-butoxy group undergoes cleavage under strong acidic conditions (e.g., TFA in DCM), which is leveraged in deprotection steps during peptide synthesis .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 1M HCl at 25°C) and monitor via TLC or HPLC. Degradation products (e.g., free hydroxyl derivative) indicate hydrolysis .
  • Mitigation Strategies : Store the compound in anhydrous environments (e.g., desiccated at -20°C) to prevent moisture-induced decomposition .

Advanced: What strategies mitigate aggregation during solid-phase peptide synthesis when incorporating this proline derivative?

Methodological Answer:

  • Conformational Control : Use the compound as a pseudo-proline mimic to disrupt β-sheet formation in peptide chains. Its rigid pyrrolidine ring reduces backbone flexibility, preventing aggregation .
  • Solvent Optimization : Perform couplings in DCM/DMF (1:1 v/v) with 0.1% HOBt to enhance solubility .
  • Real-Time Monitoring : Detect aggregation via UV-Vis spectroscopy (absorbance at 450 nm) during resin swelling steps .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers under argon at -20°C to prevent oxidation and moisture uptake .

Advanced: How can researchers address contradictions in reported stability data for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate stability studies (e.g., thermal gravimetric analysis, TGA) under controlled humidity (≤10% RH) and temperature (25°C vs. 40°C) .
  • Batch Comparison : Analyze multiple synthesis batches via HPLC to identify impurities (e.g., tert-butoxy hydrolysis byproducts) that may affect stability .
  • Literature Cross-Validation : Compare degradation kinetics across peer-reviewed studies (e.g., pH-dependent hydrolysis rates) to resolve discrepancies .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Peptide Synthesis : Acts as a conformationally constrained proline analog in Fmoc-based SPPS to improve peptide folding and reduce synthesis failures .
  • Enzyme Studies : Used to probe active-site stereoselectivity in hydrolases (e.g., proteases) via inhibition assays .
  • Protecting Group Chemistry : Serves as a model system for studying orthogonal protection strategies (Fmoc vs. tert-butoxy) .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions between the compound and target proteins (e.g., HIV-1 protease) to optimize substituent placement .
  • Docking Studies : Use AutoDock Vina to predict binding affinities of tert-butoxy-modified analogs .
  • QSAR Modeling : Correlate steric parameters (e.g., Taft’s Es values) with biological activity to guide synthetic modifications .

Advanced: How can researchers validate the enantiomeric purity of synthesized batches?

Methodological Answer:

  • Chiral Derivatization : React the compound with Mosher’s acid chloride and analyze diastereomer ratios via 19F NMR .
  • Circular Dichroism (CD) : Compare CD spectra (190–250 nm) with a certified reference standard to confirm optical activity .
  • X-ray Crystallography : Resolve crystal structures of key intermediates to unambiguously assign stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.